methyl 4-amino-2,6-dichloropyridine-3-carboxylate CAS number 1806864-53-8
methyl 4-amino-2,6-dichloropyridine-3-carboxylate CAS number 1806864-53-8
This guide provides an in-depth technical analysis of Methyl 4-amino-2,6-dichloropyridine-3-carboxylate (CAS 1806864-53-8), a critical heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and SHP2 modulators.
CAS Number: 1806864-53-8 Role: Advanced Intermediate for Medicinal Chemistry Version: 1.0
Executive Summary
Methyl 4-amino-2,6-dichloropyridine-3-carboxylate is a highly functionalized pyridine scaffold characterized by a unique substitution pattern: two chlorine atoms at the 2- and 6-positions, an amino group at the 4-position, and a methyl ester at the 3-position. This dense functionalization makes it a "linchpin" intermediate; it allows for orthogonal functionalization via nucleophilic aromatic substitution (SNAr), transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and cyclization reactions to form bicyclic cores like pyrido[2,3-d]pyrimidines.
Chemical Profile & Physicochemical Properties[1][2]
| Property | Specification |
| IUPAC Name | Methyl 4-amino-2,6-dichloropyridine-3-carboxylate |
| CAS Number | 1806864-53-8 |
| Molecular Formula | C7H6Cl2N2O2 |
| Molecular Weight | 221.04 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water |
| pKa (Calculated) | ~2.5 (Pyridine N), ~13 (Amine -NH) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Synthetic Methodology
The synthesis of CAS 1806864-53-8 requires precise control over regioselectivity. The most robust industrial route involves the selective ammonolysis of a trichlorinated precursor.
Primary Synthesis Route: Selective SNAr Displacement
Rationale: The starting material, methyl 2,4,6-trichloropyridine-3-carboxylate, possesses three electrophilic sites. The C4 position is electronically activated by the ortho-ester (electron-withdrawing group) and the para-pyridine nitrogen. While C2 and C6 are also activated, the C4 position often exhibits superior reactivity towards ammonia in controlled conditions due to the specific electronic environment created by the 3-carboxylate.
Protocol: Ammonolysis of Methyl 2,4,6-trichloropyridine-3-carboxylate
Reagents:
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Methyl 2,4,6-trichloropyridine-3-carboxylate (1.0 eq)
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Ammonia (NH3) solution (0.5 M in Dioxane or THF) or Aqueous NH4OH
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Solvent: Acetonitrile (MeCN) or THF
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Base: Triethylamine (Et3N) (Optional, to scavenge HCl)
Step-by-Step Methodology:
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Preparation: Dissolve methyl 2,4,6-trichloropyridine-3-carboxylate in anhydrous MeCN (0.2 M concentration) in a reaction vessel equipped with a magnetic stirrer.
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Temperature Control: Cool the solution to 0°C using an ice bath. Causality: Low temperature suppresses competitive substitution at the C2 and C6 positions.
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Addition: Slowly add the ammonia solution (1.1 - 1.2 eq) dropwise over 30 minutes.
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Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via HPLC or TLC (Hexane:EtOAc 3:1).
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Workup:
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Concentrate the solvent under reduced pressure.
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Resuspend the residue in Ethyl Acetate and wash with water (2x) and brine (1x).
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Dry the organic layer over Na2SO4, filter, and concentrate.
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-
Purification: Recrystallize from Hexane/DCM or perform flash column chromatography (SiO2, 0-20% EtOAc in Hexane) to isolate the target as a pale yellow solid.
Visualizing the Synthesis Logic
The following diagram illustrates the regioselective pathway and potential side reactions.
Figure 1: Regioselective synthesis pathway via Nucleophilic Aromatic Substitution (SNAr).
Reactivity & Applications in Drug Design
This compound serves as a "switchboard" for scaffold diversification. The distinct reactivity of the chlorides and the ester allows for sequential functionalization.
Reactivity Hierarchy
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C3-Ester: Susceptible to hydrolysis (to acid), reduction (to alcohol), or amidation (to amide).
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C6-Chloride: generally more reactive towards Palladium-catalyzed cross-coupling (Suzuki) than C2 due to less steric hindrance from the C3-substituent.
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C2-Chloride: Sterically crowded by the C3-ester; typically the last position to be functionalized or requires specialized ligands for coupling.
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C4-Amine: Acts as a nucleophile for cyclization reactions (e.g., with urea to form pyridopyrimidines).
Workflow: Scaffold Diversification
The diagram below maps the logical flow of converting this core into a drug candidate.
Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the core scaffold.
Quality Control & Analytics
To ensure the integrity of the intermediate for pharmaceutical use, the following analytical parameters must be met.
HPLC Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm)
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Mobile Phase A: Water + 0.1% Formic Acid
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic) and 280 nm.
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Retention Time: Expect the target to elute later than the di-amino impurities but earlier than the trichloro-starting material.
NMR Identification (Predicted)
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1H NMR (400 MHz, DMSO-d6):
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δ 6.8–7.2 ppm (br s, 2H, NH2) – Broad singlet exchangeable with D2O.
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δ 6.6–6.8 ppm (s, 1H, Ar-H at C5) – The only aromatic proton.
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δ 3.8–3.9 ppm (s, 3H, OCH3) – Methyl ester singlet.
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Safety and Handling
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Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential sensitizer.[2]
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
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Waste: Dispose of as halogenated organic waste. Avoid release into water systems due to potential aquatic toxicity of chlorinated pyridines.
References
-
PubChem. (2025).[3][4][5] Compound Summary: Methyl 4-amino-2,6-dichloropyridine-3-carboxylate (CAS 1806864-53-8).[4] National Library of Medicine. [Link][5][6]
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National Institutes of Health. (2024). Methyl 4,6-dichloropyridine-3-carboxylate: Synthesis and Crystal Structure. PMC. (Contextual reference for chlorination protocols). [Link]
Sources
- 1. 4-氨基-2,6-二氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS/ID No. 1806864-53-8 | Alchimica [shop.alchimica.cz]
- 3. 4-Amino-2,6-dichloropyridine | C5H4Cl2N2 | CID 137652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1806864-53-8 (C7H6Cl2N2O2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - O - Explore [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - C7H6Cl2N2O2 - Explore [pubchemlite.lcsb.uni.lu]
